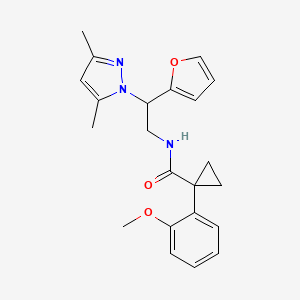
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole moiety, which is known for its diverse biological activities. The molecular formula is C20H23N3O2 with a molecular weight of approximately 365.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O2 |
| Molecular Weight | 365.45 g/mol |
| Purity | Typically >95% |
Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that pyrazole-containing compounds can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating potent cytotoxic effects .
Case Study:
In one study, a related pyrazole compound demonstrated an IC50 of 15 µM against A549 cells, suggesting that structural modifications can enhance anticancer efficacy .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory activities. The presence of the furan ring in the compound may contribute to this effect by modulating inflammatory pathways. A study highlighted that similar compounds reduced pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazoles have been reported to exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. For example, derivatives with similar scaffolds showed effective inhibition against both Gram-positive and Gram-negative bacteria .
Neuroprotective Activity
Emerging research points to neuroprotective effects associated with pyrazole derivatives. The ability to cross the blood-brain barrier allows these compounds to potentially mitigate neurodegenerative conditions. In vitro studies have shown that these compounds can reduce oxidative stress markers in neuronal cells .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Tumor Cell Growth : The compound may induce apoptosis in cancer cells through activation of caspase pathways.
- Modulation of Inflammatory Pathways : It may inhibit NF-kB signaling pathways leading to reduced expression of inflammatory cytokines.
- Antioxidant Activity : The presence of methoxy groups may enhance radical scavenging capabilities.
特性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-15-13-16(2)25(24-15)18(20-9-6-12-28-20)14-23-21(26)22(10-11-22)17-7-4-5-8-19(17)27-3/h4-9,12-13,18H,10-11,14H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPLTCQPZDNAGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2(CC2)C3=CC=CC=C3OC)C4=CC=CO4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














